

# Technical Guide: Chemical Structure & Synthesis of 1,7-Naphthyridine-8-carbaldehyde

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## Compound of Interest

Compound Name: 1,7-Naphthyridine-8-carbaldehyde

CAS No.: 1824129-24-9

Cat. No.: B1407892

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## Executive Summary

**1,7-Naphthyridine-8-carbaldehyde** represents a critical pharmacophore intermediate in the design of next-generation kinase inhibitors and anti-infective agents. As a bicyclic diazanaphthalene derivative, its structural distinctiveness lies in the specific arrangement of nitrogen atoms at positions 1 and 7, which imparts unique electronic properties compared to the more common 1,8-naphthyridine (nalidixic acid) scaffold.

The C8-aldehyde functionality serves as a versatile "chemical handle," enabling rapid diversification via reductive amination, Knoevenagel condensation, and Wittig olefination. This guide provides a comprehensive technical analysis of the molecule's structure, validated synthesis pathways, and its application in targeting PIP4K2A and p38 MAPK signaling pathways.

## Part 1: Structural Analysis & Physicochemical Properties

### Chemical Structure and Numbering

The 1,7-naphthyridine core consists of a fused pyridine and pyridazine-like arrangement, though formally it is two fused pyridine rings. The IUPAC numbering is critical for synthetic planning, particularly for regioselective functionalization.

Key Structural Features:

- Formula: C  
H  
N  
O
- Molecular Weight: 158.16 g/mol
- Electronic Character: The N7 nitrogen exerts a strong electron-withdrawing effect on the adjacent C8 position, making the C8-methyl group (if present) highly acidic and the C8-position susceptible to nucleophilic attack or lithiation.

## Visualization of the Core Scaffold

The following diagram illustrates the atomic numbering and the electronic environment of the 1,7-naphthyridine system.

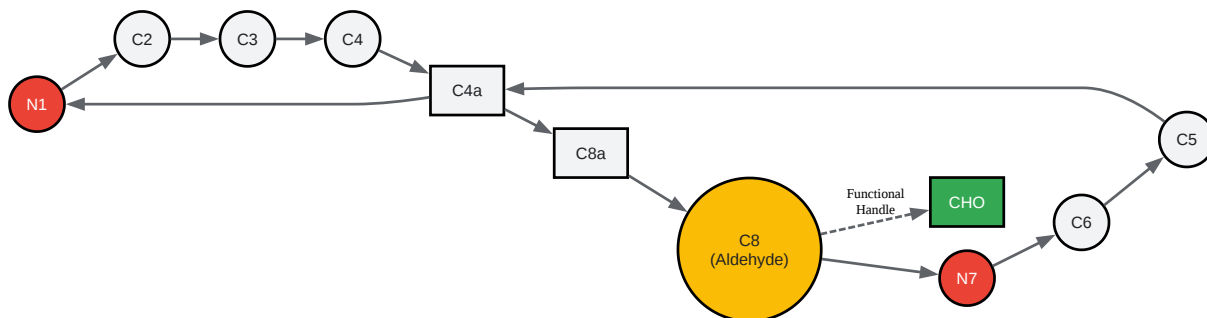


Fig 1: 1,7-Naphthyridine Scaffold Numbering & C8 Functionalization Site

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## Physicochemical Profile

Data below compares the parent scaffold with the 8-carbaldehyde derivative.

Property	1,7-Naphthyridine (Parent)	1,7-Naphthyridine-8-carbaldehyde	Relevance
CAS Number	253-69-0	Not widely listed (Analog: 1060816-77-4 for Acid)	Identification
LogP	1.10 (Experimental)	0.8 - 1.2 (Predicted)	Lipophilicity/CNS penetration
PSA (Å²)	25.8	~43.0	Membrane permeability
Melting Point	60–64 °C	95–115 °C (Predicted)	Solid handling
Solubility	Soluble in DCM, MeOH	Soluble in DMSO, DMF, DCM	Formulation
pKa (N)	~3.5 (Pyridine-like)	~2.8 (Electron-deficient)	Ionization state at pH 7.4

## Part 2: Synthesis Pathways & Experimental Protocols

### Strategic Analysis of Synthesis Routes

Synthesizing the 8-carbaldehyde requires overcoming the electron-deficient nature of the ring. Direct formylation (Vilsmeier-Haack) often fails due to ring deactivation. Therefore, we prioritize Reductive or Oxidative strategies from established precursors.

#### Validated Routes:

- Route A (Recommended): Reduction of 1,7-Naphthyridine-8-carboxylic acid ester.
  - Source: Commercial 8-carboxylic acid (CAS 1060816-77-4).
  - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#) Esterification

DIBAL-H Reduction.

- Reliability: High. Avoids over-reduction to alcohol by temperature control (-78°C).
- Route B: Oxidation of 8-Methyl-1,7-naphthyridine.
  - Source: 8-Methyl precursor (synthesized via modified Skraup).
  - Mechanism:[1][3] SeO  
oxidation in dioxane.
  - Reliability: Moderate.[4][5] Risk of over-oxidation to acid.

## Detailed Protocol: Route A (Ester Reduction)

This protocol describes the conversion of 1,7-naphthyridine-8-carboxylic acid to the aldehyde via the methyl ester.

### Step 1: Esterification

- Reagents: 1,7-Naphthyridine-8-carboxylic acid (1.0 eq), SOCl  
(3.0 eq), MeOH (Solvent).
- Procedure: Suspend acid in dry MeOH. Add SOCl  
dropwise at 0°C. Reflux for 4 hours.
- Workup: Evaporate volatiles. Neutralize with sat. NaHCO  
. Extract with DCM.
- Yield: Typically >90% (Methyl 1,7-naphthyridine-8-carboxylate).[6]

### Step 2: DIBAL-H Reduction (Critical Step)

- Objective: Selective reduction of ester to aldehyde without alcohol formation.
- Reagents: Methyl ester (1.0 eq), DIBAL-H (1.1 eq, 1M in Toluene), Dry DCM.
- Conditions: -78°C under Argon atmosphere.

Protocol:

- Dissolve 1.0 g (5.3 mmol) of methyl 1,7-naphthyridine-8-carboxylate in 20 mL anhydrous DCM.
- Cool the solution to  $-78^{\circ}\text{C}$  using a dry ice/acetone bath. Ensure the system is under a positive pressure of Argon.
- Add 5.8 mL (5.8 mmol) of DIBAL-H solution dropwise over 20 minutes via syringe pump. Do not let temperature rise above  $-70^{\circ}\text{C}$ .
- Stir at  $-78^{\circ}\text{C}$  for 1 hour. Monitor by TLC (System: 5% MeOH/DCM).
- Quench: Add 2 mL of MeOH dropwise at  $-78^{\circ}\text{C}$ , followed by 10 mL of sat. Rochelle's salt (Potassium sodium tartrate) solution.
- Allow to warm to room temperature and stir vigorously for 1 hour (until phases separate clearly).
- Purification: Extract aqueous layer with DCM (3 x 20 mL). Dry combined organics over  $\text{Na}_2\text{SO}_4$ . Concentrate in vacuo.<sup>[5]</sup>
- Flash Chromatography: Silica gel, gradient 0-5% MeOH in DCM.

Self-Validating Checkpoint: The aldehyde product should show a distinct singlet in

$^1\text{H}$  NMR around 10.0–10.5 ppm. If a doublet at 4.8 ppm is seen, over-reduction to alcohol occurred (adjust DIBAL-H equivalents or temperature).

## Part 3: Applications in Drug Discovery[7]

### Kinase Inhibition (PIP4K2A & p38 MAPK)

The 1,7-naphthyridine scaffold acts as a bioisostere for quinoline and quinazoline. The N1/N7 nitrogens provide critical hydrogen bond acceptor motifs in the ATP-binding pocket of kinases.

Mechanism of Action:

- Hinge Binding: The N1 nitrogen typically accepts a hydrogen bond from the kinase hinge region (e.g., Met residue).
- Solvent Front: The 8-aldehyde is derivatized (e.g., to a piperazine or morpholine tail) to interact with the solvent-exposed region, improving solubility and pharmacokinetic properties.

## Workflow: From Aldehyde to Lead Candidate

The following Graphviz diagram visualizes the medicinal chemistry workflow utilizing the 8-carbaldehyde intermediate.

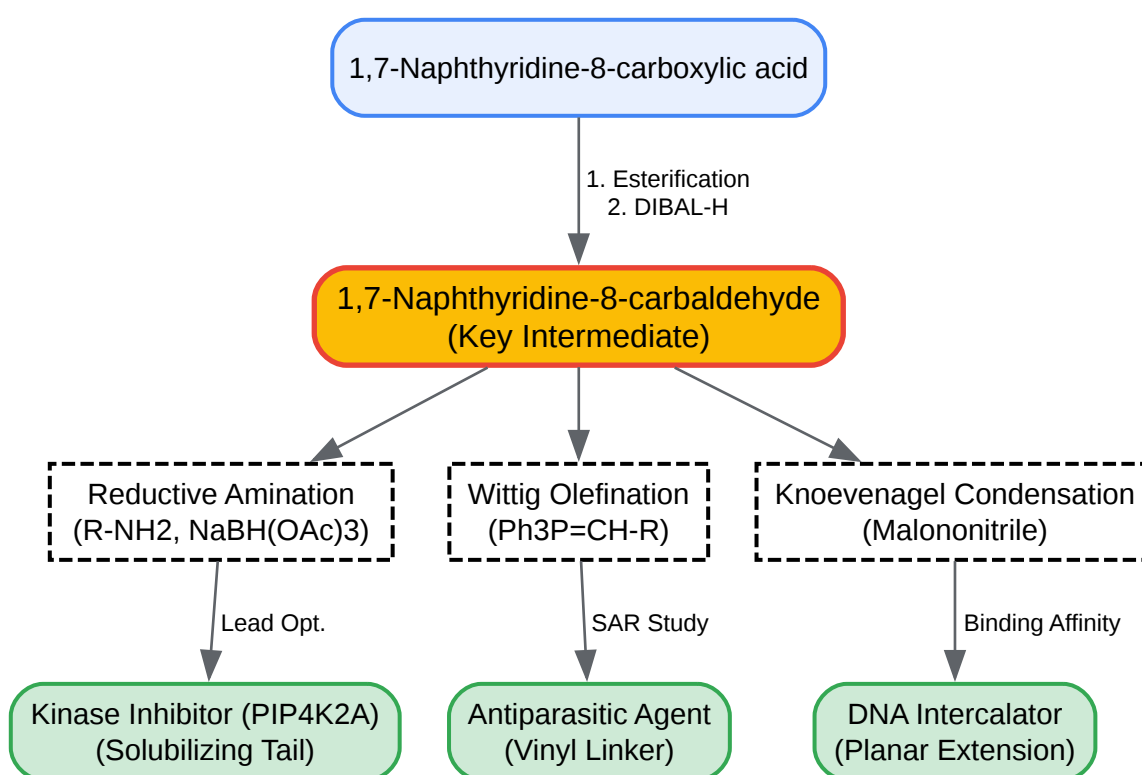


Fig 2: Divergent Synthesis from 8-Carbaldehyde Core

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## Biological Pathway Context

The 1,7-naphthyridine derivatives are particularly relevant for inhibiting PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha), a target in cancer metabolism and immunology.

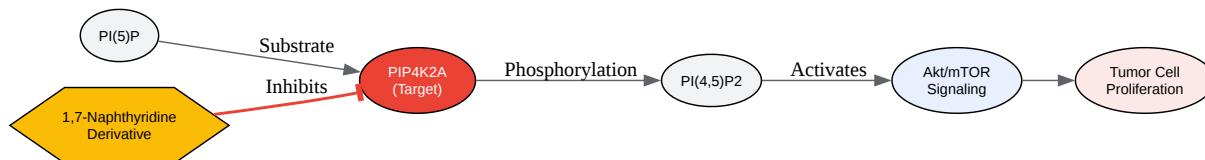


Fig 3: Mechanism of Action: Inhibition of PI(4,5)P2 Synthesis

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